(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;sulfuric acid is a complex organic compound that features a chlorophenyl group, a thienopyridine moiety, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene and pyridine derivatives.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyridine ring.
Reduction: Reduction reactions could target the chlorophenyl group or the thienopyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Biochemical Research: Used in studies to understand its interaction with enzymes or receptors.
Medicine
Therapeutic Agents: Investigated for potential use as anti-inflammatory, analgesic, or antimicrobial agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Could be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid: Similar in structure but without the sulfuric acid component.
Thienopyridine derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl acetic acids: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
CAS No. |
120202-66-6; 135046-48-9 |
---|---|
Molecular Formula |
C15H16ClNO6S2 |
Molecular Weight |
405.86 |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;sulfuric acid |
InChI |
InChI=1S/C15H14ClNO2S.H2O4S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;1-5(2,3)4/h1-4,6,8,14H,5,7,9H2,(H,18,19);(H2,1,2,3,4)/t14-;/m0./s1 |
InChI Key |
MMDDFTYVMBRJQA-UQKRIMTDSA-N |
SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.OS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.